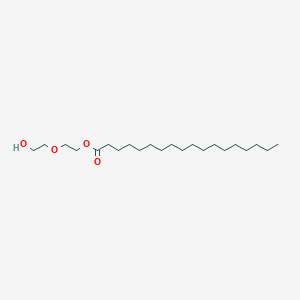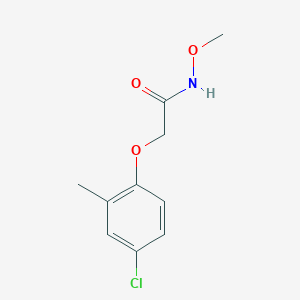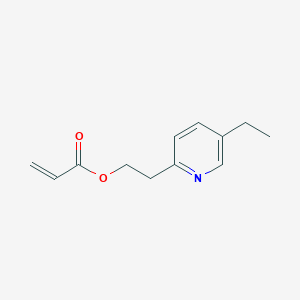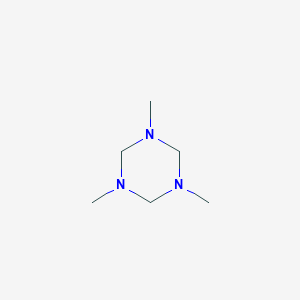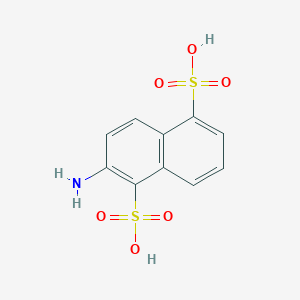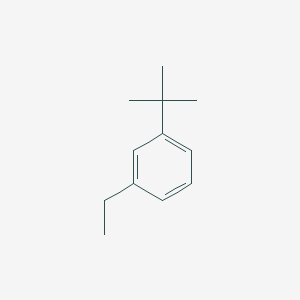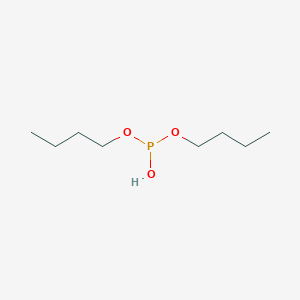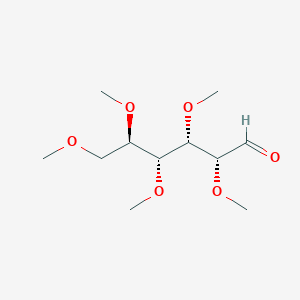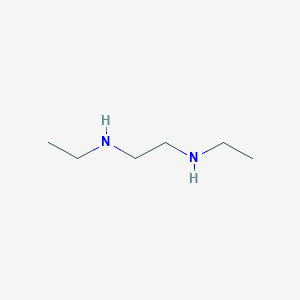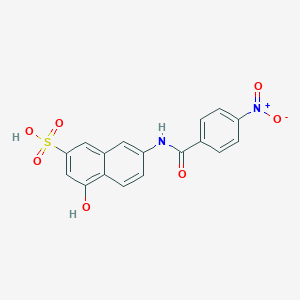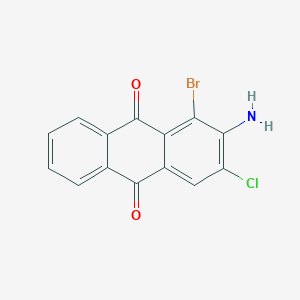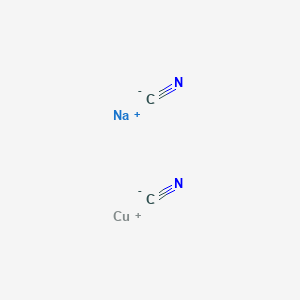
sodium;copper(1+);dicyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;copper(1+);dicyanide is an inorganic compound with the molecular formula CuNa(CN)2. This compound is a coordination complex where copper is in the +1 oxidation state, and it is coordinated with sodium and cyanide ions. It is used in various industrial applications, particularly in electroplating and as a reagent in organic synthesis.
Métodos De Preparación
sodium;copper(1+);dicyanide can be synthesized through several methods:
Reduction of Copper(II) Sulfate: One common method involves the reduction of copper(II) sulfate with sodium bisulfite at 60°C, followed by the addition of sodium cyanide to precipitate the compound as a pale yellow powder.
Direct Combination: Another method involves the direct combination of copper(I) cyanide with sodium cyanide in an aqueous solution, which results in the formation of the desired complex.
Análisis De Reacciones Químicas
sodium;copper(1+);dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to elemental copper under certain conditions.
Substitution: The cyanide ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include acids, bases, and other cyanide compounds. Major products formed from these reactions include different copper complexes and cyanide derivatives .
Aplicaciones Científicas De Investigación
sodium;copper(1+);dicyanide has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is widely used in electroplating processes to deposit copper on various substrates.
Mecanismo De Acción
The mechanism by which copper(1+) sodium cyanide(1:1:2) exerts its effects involves the coordination of the cyanide ions with the copper center. This coordination can influence the reactivity of the compound, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved include interactions with metal centers and the formation of stable complexes .
Comparación Con Compuestos Similares
sodium;copper(1+);dicyanide can be compared with other similar compounds, such as:
Copper(I) Cyanide: This compound has a similar structure but lacks the sodium ion.
Sodium Cyanide: This compound is a simple cyanide salt and is highly toxic.
Copper(II) Cyanide: This compound contains copper in the +2 oxidation state and has different reactivity and applications compared to copper(1+) sodium cyanide(1:1:2).
This compound is unique due to its specific coordination structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
13715-19-0 |
|---|---|
Fórmula molecular |
C2CuN2Na2 |
Peso molecular |
138.57 g/mol |
Nombre IUPAC |
sodium;copper(1+);dicyanide |
InChI |
InChI=1S/2CN.Cu.Na/c2*1-2;;/q2*-1;2*+1 |
Clave InChI |
AWFSMZYQORAXBR-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
SMILES canónico |
[C-]#N.[C-]#N.[Na+].[Cu+] |
| 13715-19-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-aminophenyl)azo]phenol](/img/structure/B85512.png)
